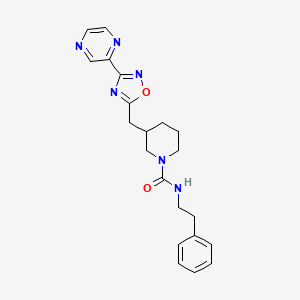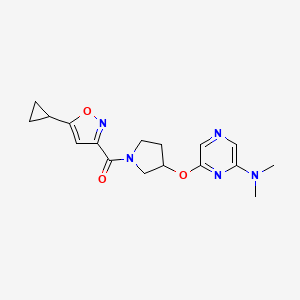
2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" is a synthetic organic molecule that belongs to a broader class of chemicals characterized by their benzothiazole and benzamide moieties. Such compounds are of interest due to their diverse chemical properties and potential for various applications in materials science and pharmaceutical research.
Synthesis Analysis
The synthesis of similar compounds often involves multistep organic reactions, including condensation, cyclization, and etherification processes. For instance, Bhaskar et al. (2019) described the synthesis of a related compound through a 'one-pot' reductive cyclization process, utilizing sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, highlighting the complex nature of these syntheses (Bhaskar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including IR, NMR, and LC-MS techniques, is crucial for elucidating the structure of synthesized compounds. Kranjc et al. (2011) utilized crystallographic analysis to reveal the structure of compounds formed via a Diels-Alder reaction, demonstrating the importance of structural determination methods (Kranjc et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole and benzamide derivatives can be highly specific, leading to the formation of diverse products with unique properties. Gabriele et al. (2006) explored tandem oxidative aminocarbonylation reactions, demonstrating the synthetic versatility of compounds with benzamide moieties (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Novel Compounds: Benzothiazole derivatives have been synthesized for various applications, including as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 selectivity and possess analgesic and anti-inflammatory activities, suggesting their potential in medicinal chemistry research (Abu‐Hashem et al., 2020).
- Crystal Structure Analysis: The crystal structures of certain benzothiazole derivatives have been determined, providing insights into their molecular arrangements and potential interactions in biological systems (Chen et al., 2012).
Antimicrobial Activity
- Antimicrobial Properties: Benzothiazole derivatives have been explored for their antimicrobial properties. Novel compounds with benzothiazole cores have been synthesized and shown to possess antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abbas et al., 2014).
Material Science and Chemistry
- Electrochemical Properties: The electrochemical properties of benzothiazole derivatives have been studied, indicating their potential application in material science, especially in corrosion inhibition for carbon steel in acidic environments. These studies highlight the multifaceted applications of benzothiazole derivatives beyond biomedical research (Hu et al., 2016).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis: Benzothiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Their reactions and transformations have been extensively studied, demonstrating their utility in the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical and organic chemistry (Darweesh et al., 2016).
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)14-10-9-13(24-2)12-16(14)26-4/h1,6-10,12H,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHRZJHLPUTHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)








![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
amine](/img/structure/B2494588.png)
